5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide, also known as BTO-1, is a chemical compound identified in scientific research as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α) []. TNF-α is a cytokine involved in systemic inflammation and acute phase reactions, playing a significant role in inflammatory diseases and immune disorders. Inhibiting TNF-α is a target for developing drugs to treat these conditions.
BTO-1, scientifically known as a Polo-like kinase inhibitor, is a compound that plays a significant role in various cellular processes, particularly in the regulation of cell division and the DNA damage response. Polo-like kinases are essential serine/threonine-protein kinases involved in mitosis and cytokinesis. BTO-1 is utilized extensively in scientific research to explore the mechanisms of these kinases and their implications in diseases such as cancer. Its effectiveness in modulating phosphorylation and dephosphorylation processes marks it as a critical tool in both biological and medicinal research .
BTO-1 is classified under the category of kinase inhibitors, specifically targeting Polo-like kinases. The compound is identified by its CAS number 40647-02-7, which is used for regulatory and commercial purposes. It is available from various chemical suppliers, including BenchChem and Sigma-Aldrich, highlighting its significance in both academic and pharmaceutical research .
The synthesis of BTO-1 involves a multi-step process that begins with the preparation of its core structure, followed by the introduction of various functional groups. This synthetic pathway typically includes:
The synthesis often requires controlled conditions to ensure the stability and reactivity of intermediates. Common reagents may include catalysts and solvents tailored to optimize yield and purity. The exact conditions can vary based on the specific synthetic route employed .
BTO-1 exhibits a monoclinic crystal structure characterized by specific geometric parameters. The molecular formula for BTO-1 is C₇H₆N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Crystallographic studies have shown that BTO-1 crystallizes in the P21/c space group, with two molecules per unit cell. The calculated density of BTO-1 is approximately 1.588 g/cm³ .
BTO-1 participates in several types of chemical reactions:
Reactions involving BTO-1 typically utilize oxidizing agents or reducing agents, with reaction conditions such as temperature and solvent carefully optimized to achieve desired outcomes .
The products resulting from these reactions depend on the specific conditions used but generally include modified derivatives that retain or enhance the compound's biological activity.
BTO-1 primarily inhibits Polo-like kinases, which are crucial for regulating cell cycle progression. By targeting these kinases, BTO-1 disrupts normal cellular functions related to DNA replication and cell division.
Pharmacokinetic studies indicate that BTO-1 has a half-life ranging from 20 to 22 hours, suggesting prolonged activity within biological systems . The inhibition leads to significant changes in cell morphology and function, notably reducing levels of phospho-Cdc25C, a protein integral to cell cycle regulation.
BTO-1 is characterized by its solid state at room temperature with a high purity level (98% HPLC). Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile makes it a versatile candidate for further chemical modifications .
BTO-1 finds extensive applications across multiple scientific fields:
Polo-like kinases (Plks) constitute a family of highly conserved serine/threonine kinases fundamental to eukaryotic cell division. Five members exist in mammals (Plk1-Plk5), with Plk1 being the most extensively studied due to its pivotal role in mitosis. Plks regulate multiple aspects of the cell cycle, including centrosome maturation, bipolar spindle assembly, chromosome segregation, cytokinesis, and checkpoint recovery [2] [6] [8]. Their activity peaks during the G2/M phase transition, driven by precise control mechanisms involving phosphorylation, subcellular localization, and proteolytic degradation [2] [9].
Structurally, Plks possess an N-terminal kinase domain (KD) and a characteristic C-terminal polo-box domain (PBD). The PBD acts as a phosphopeptide-binding module, directing Plks to specific subcellular locations (e.g., centrosomes, kinetochores, central spindle) and ensuring substrate specificity. This domain recognizes phosphorylated serine/threonine-proline (S-pT/P) motifs on target proteins, often "primed" by other kinases like Cyclin-Dependent Kinases (CDKs) [6] [9]. Dysregulation of Plk1, in particular, is strongly linked to oncogenesis. Its overexpression is observed in diverse cancers (e.g., non-small cell lung carcinoma, squamous cell carcinoma, colorectal cancer) and correlates with poor prognosis, genomic instability, and aneuploidy by overriding critical mitotic checkpoints [2] [6]. Consequently, Plk1 has emerged as a prominent therapeutic target in oncology.
BTO-1 (CAS No. 40647-02-7) is a small molecule inhibitor identified for its ability to selectively target Polo-like kinases, particularly Plk1. Its chemical structure is defined as C₉H₄N₄O₄S, featuring a distinctive benzothiazole scaffold with nitro and cyano substituents (SMILES: O=C(C1=N+C2=CC(C#N)=CC(N+=O)=C2S1)N) and a molecular weight of 264.22 g/mol [1].
Table 1: Chemical and Biochemical Profile of BTO-1
Property | Detail |
---|---|
Chemical Formula | C₉H₄N₄O₄S |
Molecular Weight | 264.22 g/mol |
CAS Number | 40647-02-7 |
Primary Target | Polo-like Kinase 1 (Plk1) |
Inhibitor Classification | ATP-competitive (Type I) |
Key Biological Effects | Mitotic spindle disruption, reduced phospho-Cdc25C, impaired H3 phosphorylation, cytokinesis blockage |
Based on structural and mechanistic insights from kinase inhibitor pharmacology, BTO-1 is classified as a Type I kinase inhibitor. Type I inhibitors bind competitively within the ATP-binding pocket of the kinase domain when the enzyme adopts its active "DFG-in" conformation [3] [5]. This contrasts with Type II inhibitors, which bind to an inactive "DFG-out" conformation. Biochemical evidence supporting BTO-1's classification includes its interference with ATP binding and its effects on Plk1-dependent phosphorylation events during mitosis [1] [3]. While detailed structural data on the BTO-1/Plk1 complex is limited in the provided sources, its functional profile aligns with ATP-site competitors.
BTO-1 exerts its primary biological effects by disrupting the phosphorylation and dephosphorylation dynamics governed by Plk1. Key findings from in vitro studies highlight its mechanism:
Table 2: Cellular Effects of BTO-1 Mediated via Phosphorylation Modulation
Cellular Process Affected | Target/Pathway Impacted | Effect of BTO-1 | Functional Consequence |
---|---|---|---|
Spindle Pole Maturation | γ-tubulin recruitment, Centrosome maturation | Inhibition | Monopolar spindle formation |
Mitotic Entry | Cdc25C phosphorylation/activation | Dose-dependent reduction in phospho-Cdc25C | Impaired Cyclin B-Cdc2 activation |
Chromosome Condensation | Histone H3 (Ser10) phosphorylation | ~20% reduction | Defective chromatin packaging |
Cytokinesis | RhoA/Rho-GEF recruitment, Contractile ring | Blocked recruitment of Rho/Rho-GEF | Failure of cleavage furrow formation |
The significance of BTO-1 lies in its ability to precisely probe Plk1-dependent phosphorylation cascades. By inhibiting Plk1, BTO-1 disrupts the intricate balance of kinase/phosphatase activities required for orderly progression through critical stages of mitosis, particularly spindle formation, chromosome segregation, and cell division. This makes it a valuable tool compound for dissecting Plk1 biology and validating Plk1 as a target, although its primary research use underscores the need for continued development of optimized Plk inhibitors for therapeutic applications [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7